(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate
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Overview
Description
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nitro group, a benzodioxole ring, and a fluorobenzenecarboxylate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzodioxole to introduce the nitro group, followed by esterification with 4-fluorobenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom in the benzenecarboxylate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzenecarboxylates .
Scientific Research Applications
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group and fluorobenzenecarboxylate moiety can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
(6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate: Similar structure but lacks the fluorine atom.
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-chlorobenzenecarboxylate: Contains a chlorine atom instead of fluorine.
(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-bromobenzenecarboxylate: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzenecarboxylate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c16-11-3-1-9(2-4-11)15(18)21-7-10-5-13-14(23-8-22-13)6-12(10)17(19)20/h1-6H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOOKOFGIMPNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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